22α-Hydroxy Cholesterol
22α-Hydroxy Cholesterol
22R-Hydroxycholesterol, also known as cholest-5-en-3b, 22R-diol or 22(R)OH cholesterol, belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Thus, 22R-hydroxycholesterol is considered to be a sterol lipid molecule. 22R-Hydroxycholesterol is considered to be a practically insoluble (in water) and relatively neutral molecule. 22R-Hydroxycholesterol has been found in human epidermis, hepatic tissue and endocrine gland tissues, and has also been primarily detected in urine. Within the cell, 22R-hydroxycholesterol is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 22R-hydroxycholesterol is involved in the steroidogenesis pathway. 22R-Hydroxycholesterol is also involved in several metabolic disorders, some of which include adrenal hyperplasia type 3 or congenital adrenal hyperplasia due to 21-hydroxylase deficiency, the apparent mineralocorticoid excess syndrome pathway, 11-beta-hydroxylase deficiency (cyp11b1), and the congenital lipoid adrenal hyperplasia (clah) or lipoid cah pathway.
(22R)-22-hydroxycholesterol is an oxysterol that is the 22R-hydroxy derivative of cholesterol. It is a 22-hydroxy steroid, an oxysterol and a 3beta-hydroxy-Delta(5)-steroid. It derives from a cholesterol.
(22R)-22-hydroxycholesterol is an oxysterol that is the 22R-hydroxy derivative of cholesterol. It is a 22-hydroxy steroid, an oxysterol and a 3beta-hydroxy-Delta(5)-steroid. It derives from a cholesterol.
Brand Name:
Vulcanchem
CAS No.:
17954-98-2
VCID:
VC0121486
InChI:
InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25+,26-,27+/m0/s1
SMILES:
CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O
Molecular Formula:
C27H46O2
Molecular Weight:
402.7 g/mol
22α-Hydroxy Cholesterol
CAS No.: 17954-98-2
Reference Standards
VCID: VC0121486
Molecular Formula: C27H46O2
Molecular Weight: 402.7 g/mol
CAS No. | 17954-98-2 |
---|---|
Product Name | 22α-Hydroxy Cholesterol |
Molecular Formula | C27H46O2 |
Molecular Weight | 402.7 g/mol |
IUPAC Name | (3S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Standard InChI | InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25+,26-,27+/m0/s1 |
Standard InChIKey | RZPAXNJLEKLXNO-GFKLAVDKSA-N |
Isomeric SMILES | C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@@H](CCC(C)C)O |
SMILES | CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Canonical SMILES | CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Appearance | Assay:≥98%A crystalline solid |
Physical Description | Solid |
Description | 22R-Hydroxycholesterol, also known as cholest-5-en-3b, 22R-diol or 22(R)OH cholesterol, belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Thus, 22R-hydroxycholesterol is considered to be a sterol lipid molecule. 22R-Hydroxycholesterol is considered to be a practically insoluble (in water) and relatively neutral molecule. 22R-Hydroxycholesterol has been found in human epidermis, hepatic tissue and endocrine gland tissues, and has also been primarily detected in urine. Within the cell, 22R-hydroxycholesterol is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 22R-hydroxycholesterol is involved in the steroidogenesis pathway. 22R-Hydroxycholesterol is also involved in several metabolic disorders, some of which include adrenal hyperplasia type 3 or congenital adrenal hyperplasia due to 21-hydroxylase deficiency, the apparent mineralocorticoid excess syndrome pathway, 11-beta-hydroxylase deficiency (cyp11b1), and the congenital lipoid adrenal hyperplasia (clah) or lipoid cah pathway. (22R)-22-hydroxycholesterol is an oxysterol that is the 22R-hydroxy derivative of cholesterol. It is a 22-hydroxy steroid, an oxysterol and a 3beta-hydroxy-Delta(5)-steroid. It derives from a cholesterol. |
Synonyms | (22R)-22-hydroxycholesterol 22(R)-hydroxycholesterol 22(R)OH cholesterol 22-hydroxycholesterol 22-hydroxycholesterol, (3beta,20R,22R)-isomer 22-hydroxycholesterol, (3beta,20R,22S)-isomer 22-hydroxycholesterol, (3beta,22R)-isomer 22-hydroxycholesterol, (3beta,22S)-isomer 22R-hydroxycholesterol 22S-hydroxycholesterol cholest-5-ene-3beta,22-diol |
PubChem Compound | 167685 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume